2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-13-6-7-15(12(8-13)9-17)19-10-11-4-2-3-5-14(11)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYVPXAYWAPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 2 Fluorobenzyl Oxy 5 Methoxybenzaldehyde
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde identifies the most strategic bond disconnections to reveal plausible starting materials. The most prominent disconnection is at the ether linkage (C-O bond), which is a common and reliable bond to form.
This primary disconnection leads to two key synthons: a phenoxide anion derived from 2-hydroxy-5-methoxybenzaldehyde (B1199172) and a benzyl (B1604629) cation equivalent, such as 2-fluorobenzyl halide. This pathway is strategically sound as both precursor molecules are commercially available or readily synthesized.
An alternative, though less common, retrosynthetic approach would involve the formation of the aldehyde group at a later stage. This would entail disconnecting the C-C bond between the aromatic ring and the aldehyde's carbonyl carbon. However, this strategy is often more complex and may require additional steps for functional group interconversion, making the etherification route the more favored and convergent approach.
Classical Synthetic Routes to this compound
The classical synthesis of this compound predominantly relies on the principles of nucleophilic substitution, specifically the Williamson ether synthesis.
The most widely documented method for synthesizing this compound involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with a 2-fluorobenzyl halide (typically bromide or chloride). This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion.
Common bases used for this transformation include alkali metal carbonates, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), and hydroxides like sodium hydroxide (NaOH). The choice of solvent is also critical for reaction efficiency, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile being frequently employed. These solvents effectively solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity.
The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate, with reaction times varying from a few hours to overnight. Upon completion, the product is isolated through standard workup procedures, which may include filtration, extraction, and purification by crystallization or chromatography.
Table 1: Examples of Classical Synthesis of this compound
| Starting Material A | Starting Material B | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-hydroxy-5-methoxybenzaldehyde | 2-Fluorobenzyl bromide | K2CO3 | DMF | Not specified | High | |
| 2-hydroxy-5-methoxybenzaldehyde | 2-Fluorobenzyl chloride | K2CO3 | Acetonitrile | 80 °C | 96% | |
| 2-hydroxy-5-methoxybenzaldehyde | 2-Fluorobenzyl bromide | K2CO3 | DMF | 60 °C | 95.8% |
Aldehyde Functionalization Strategies
While the direct etherification of 2-hydroxy-5-methoxybenzaldehyde is the predominant route, an alternative strategy could involve the functionalization of a precursor that already contains the benzyl ether linkage but lacks the aldehyde group. For instance, one could start with 1-((2-fluorobenzyl)oxy)-4-methoxybenzene and introduce the aldehyde group at the 2-position.
This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction (using DMF and phosphoryl chloride) or the Duff reaction (using hexamethylenetetramine). However, these methods can suffer from issues with regioselectivity, potentially leading to a mixture of isomers, which would necessitate challenging purification steps. Consequently, this approach is generally less favored compared to the more direct and regioselective etherification of the pre-functionalized aldehyde.
Modern and Advanced Synthetic Approaches
While classical methods are effective, modern synthetic chemistry emphasizes the development of more efficient, sustainable, and catalytically driven processes.
The Williamson ether synthesis can be enhanced through the use of phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the electrophilic benzyl halide resides. This can lead to milder reaction conditions, reduced reaction times, and the ability to use less hazardous solvent systems, such as toluene-water biphasic systems.
While specific examples of PTC-catalyzed synthesis for this exact molecule are not prevalent in the literature, this methodology is widely applied to similar etherifications and represents a viable route for process optimization.
The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. Key areas for optimization include:
Alternative Solvents: Replacing traditional polar aprotic solvents like DMF, which have associated health and environmental concerns, with greener alternatives like dimethyl carbonate (DMC) or cyclopentyl methyl ether (CPME) could be explored.
Energy Efficiency: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes. Microwave-assisted synthesis often leads to higher yields and cleaner reaction profiles due to rapid and uniform heating.
Atom Economy: The classical Williamson ether synthesis is inherently atom-economical, as most atoms from the reactants are incorporated into the final product. The primary by-product is an inorganic salt, which is generally less problematic than organic by-products.
By integrating these modern approaches, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Reactivity and Mechanistic Investigations of 2 2 Fluorobenzyl Oxy 5 Methoxybenzaldehyde
Electrophilic and Nucleophilic Reactivity at the Aldehyde Moiety
The aldehyde group is the primary site for a variety of chemical transformations, characterized by the electrophilic nature of the carbonyl carbon and the potential for both nucleophilic addition and oxidation-reduction reactions.
Knoevenagel Condensation and Related Carbonyl Additions
The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. researchgate.net For 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde, this reaction would typically proceed by the addition of a carbanion, generated from an active methylene (B1212753) compound, to the electrophilic carbonyl carbon of the aldehyde.
The reaction is generally catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde. researchgate.net A wide range of substituted benzaldehydes readily participate in Knoevenagel condensations. researchgate.netresearchgate.net The presence of the electron-donating methoxy (B1213986) and benzyloxy groups on the aromatic ring of the target compound is expected to slightly decrease the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde (B42025), but the reaction should still proceed efficiently under standard conditions.
Common active methylene compounds used in this reaction include malonic acid and its esters, cyanoacetic acid and its esters, and malononitrile (B47326). researchgate.net The general mechanism involves the formation of a β-hydroxy carbonyl intermediate, which then undergoes base-catalyzed dehydration. sigmaaldrich.com
Table 1: Predicted Products of Knoevenagel Condensation with this compound
| Active Methylene Compound | Catalyst | Predicted Product |
|---|---|---|
| Diethyl malonate | Piperidine (B6355638) | Diethyl 2-((2-((2-fluorobenzyl)oxy)-5-methoxyphenyl)methylene)malonate |
| Malononitrile | Triethylamine | 2-((2-((2-fluorobenzyl)oxy)-5-methoxyphenyl)methylene)malononitrile |
Reductions to Corresponding Alcohols and Amines
The aldehyde group of this compound is readily reduced to a primary alcohol, (2-((2-Fluorobenzyl)oxy)-5-methoxyphenyl)methanol. This transformation can be achieved using a variety of reducing agents.
For a straightforward reduction to the alcohol, sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and effective reagent. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, would also achieve this reduction, although it is less chemoselective and requires more stringent anhydrous conditions. Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), is another common method for the reduction of aldehydes.
Reductive amination, the conversion of the aldehyde to an amine, can be accomplished in a one-pot reaction. This typically involves the reaction of the aldehyde with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Table 2: Predicted Products of Reduction Reactions
| Reagent(s) | Product Type | Predicted Product |
|---|---|---|
| NaBH₄, Methanol | Alcohol | (2-((2-Fluorobenzyl)oxy)-5-methoxyphenyl)methanol |
| LiAlH₄, Diethyl ether | Alcohol | (2-((2-Fluorobenzyl)oxy)-5-methoxyphenyl)methanol |
| H₂, Pd/C | Alcohol | (2-((2-Fluorobenzyl)oxy)-5-methoxyphenyl)methanol |
| NH₃, NaBH₃CN | Primary Amine | (2-((2-Fluorobenzyl)oxy)-5-methoxyphenyl)methanamine |
Oxidations to Carboxylic Acids
The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, 2-((2-Fluorobenzyl)oxy)-5-methoxybenzoic acid. A variety of oxidizing agents can be employed for this purpose.
Common laboratory reagents for the oxidation of aldehydes include potassium permanganate (KMnO₄) under basic conditions, Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), and Tollens' reagent (a solution of silver nitrate and ammonia). Milder and more selective oxidizing agents such as sodium chlorite (NaClO₂) are also frequently used. rsc.org The autoxidation of benzaldehydes to their corresponding benzoic acids can also occur upon exposure to air, a process that can be inhibited by the presence of alcohols like benzyl (B1604629) alcohol. nih.gov
Table 3: Predicted Products of Oxidation Reactions
| Reagent(s) | Product Type | Predicted Product |
|---|---|---|
| KMnO₄, NaOH (aq) | Carboxylic Acid | 2-((2-Fluorobenzyl)oxy)-5-methoxybenzoic acid |
| CrO₃, H₂SO₄, Acetone | Carboxylic Acid | 2-((2-Fluorobenzyl)oxy)-5-methoxybenzoic acid |
| Ag(NH₃)₂OH (Tollens') | Carboxylic Acid | 2-((2-Fluorobenzyl)oxy)-5-methoxybenzoic acid |
Role of the Benzyl Ether Linkage in Reaction Pathways
The benzyl ether group serves as a protecting group for the phenolic hydroxyl group. Its reactivity, particularly its cleavage, is a key consideration in synthetic pathways involving this molecule.
Cleavage Reactions and Deprotection Strategies
The cleavage of the benzyl ether to unveil the free phenol, 2-hydroxy-5-methoxybenzaldehyde (B1199172), is a common and important transformation. Several methods are available for this deprotection.
Catalytic hydrogenolysis is a widely used and generally mild method for benzyl ether cleavage. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is often clean and high-yielding.
Lewis acids, such as boron trichloride (BCl₃) and its dimethyl sulfide complex (BCl₃·SMe₂), are also effective for cleaving benzyl ethers, offering an alternative for molecules with functional groups that are sensitive to hydrogenation. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is less common due to its harshness and potential for side reactions. organic-chemistry.org
Oxidative cleavage provides another route for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly with substituted benzyl ethers. organic-chemistry.org Visible-light-mediated oxidative debenzylation using DDQ has also been reported as a mild and efficient method. researchgate.net
Table 4: Common Deprotection Strategies for the Benzyl Ether
| Reagent(s) | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temp. | 2-Hydroxy-5-methoxybenzaldehyde |
| BCl₃·SMe₂ | Dichloromethane, low temp. | 2-Hydroxy-5-methoxybenzaldehyde |
Rearrangement Reactions Involving the Ether Group
While benzyl ethers themselves are not typically prone to rearrangement under standard conditions, rearrangement reactions can be induced in related structures. For instance, benzyl ethers can act as intermediates in sigmatropic rearrangements like the Claisen and Cope rearrangements when appropriate structural features are present. orientjchem.org
A more relevant potential rearrangement for the core structure of this compound would be the Dakin reaction, which occurs after the cleavage of the benzyl ether to the corresponding phenol, 2-hydroxy-5-methoxybenzaldehyde. The Dakin reaction is the oxidation of an ortho- or para-hydroxybenzaldehyde with hydrogen peroxide in the presence of a base to form a catechol or hydroquinone derivative, respectively. tmv.ac.in In this case, 2-hydroxy-5-methoxybenzaldehyde would be expected to rearrange to 2,5-dihydroxyanisole upon treatment with alkaline hydrogen peroxide.
Influence of Aromatic Substituents on Chemical Reactivity
The chemical behavior of this compound is intricately governed by the electronic and steric properties of its substituents. The methoxy group on the benzaldehyde ring and the fluorine atom on the benzyl moiety exert significant, and sometimes competing, influences on the molecule's reactivity.
Electronic Effects of the Methoxy Group
The methoxy group (-OCH₃) attached to the benzaldehyde ring at the para-position relative to the benzyl ether linkage plays a dual role in modulating the ring's electron density. This duality arises from the interplay of two fundamental electronic effects: the resonance effect and the inductive effect.
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. stackexchange.com This donation of electron density increases the electron richness of the benzene (B151609) ring, particularly at the ortho and para positions relative to the methoxy group. This effect, known as a positive resonance or mesomeric effect, generally activates the aromatic ring towards electrophilic substitution. stackexchange.comquora.com
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. stackexchange.com This is a negative inductive effect.
| Effect | Description | Influence on Aromatic Ring |
|---|---|---|
| Resonance (+R) | Donation of oxygen's lone pair electrons into the π-system. stackexchange.com | Increases electron density, especially at ortho and para positions. Activates the ring towards electrophilic attack. quora.com |
| Inductive (-I) | Withdrawal of electron density through the σ-bond due to oxygen's electronegativity. stackexchange.com | Decreases electron density along the sigma framework. |
| Net Effect | The +R effect dominates the -I effect. stackexchange.com | Overall, an electron-donating and ring-activating group. |
Ortho-Fluorine Effects on Aromatic Reactivity and Directed Reactions
The fluorine atom at the ortho-position of the benzyl group introduces another layer of complexity to the molecule's reactivity. Similar to the methoxy group, fluorine exhibits dual electronic effects.
Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a very strong electron-withdrawing inductive effect, decreasing the electron density of the aromatic ring to which it is attached. khanacademy.orgstackexchange.com
Resonance Effect (+R): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic ring's π-system. khanacademy.orgstackexchange.com For fluorine, this resonance donation is more effective than for other halogens because the carbon 2p and fluorine 2p orbitals are of similar size, allowing for good orbital overlap. khanacademy.org
Despite the potential for resonance donation, the inductive effect of fluorine is overwhelmingly dominant. khanacademy.org This makes the fluorobenzyl ring generally less reactive towards electrophilic attack compared to unsubstituted benzene. However, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions. stackexchange.com
The presence of an ortho-fluorine atom can also lead to specific steric and through-space interactions. It can influence the conformation of the benzyl ether linkage and participate in non-covalent interactions that can stabilize transition states or intermediates in certain reactions. researchgate.net Furthermore, the substitution of hydrogen with fluorine can enhance the thermal stability and chemical resistance of the aromatic ring. nih.govacs.org This increased stability is partly explained by the creation of new, lower-energy π-orbitals in conjugation with the aromatic system upon fluorine substitution. nih.govacs.org
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Key Feature |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | Strongly withdrawing (-I) | Weakly donating (+R) | Inductive effect dominates, but p-orbital overlap for resonance is the best among halogens. khanacademy.org |
| Chlorine (Cl) | 3.16 | Strongly withdrawing (-I) | Weakly donating (+R) | Poorer p-orbital overlap than fluorine. |
| Bromine (Br) | 2.96 | Withdrawing (-I) | Very weakly donating (+R) | Larger p-orbitals lead to less effective overlap. |
Mechanistic Studies of Key Transformations Involving the Compound
Elucidating the precise reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and developing new synthetic applications. Techniques such as kinetic isotope effect studies and computational transition state analysis provide deep insights into the nature of these chemical processes.
Reaction Mechanism Elucidation via Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. libretexts.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org A common application is the substitution of hydrogen (H) with deuterium (D).
For a reaction involving the aldehyde functionality of this compound, such as a reduction or a nucleophilic addition, a secondary KIE experiment could be highly informative. In this setup, the aldehydic hydrogen would be replaced by deuterium.
Primary KIE: A large KIE value (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
Secondary KIE: A smaller KIE (kH/kD ≠ 1) is observed when the bond to the isotope is not broken but the hybridization of the carbon atom to which it is attached changes during the rate-determining step. libretexts.orgwikipedia.org
For example, in a nucleophilic addition to the aldehyde, the carbonyl carbon rehybridizes from sp² to sp³. This change typically results in an inverse secondary KIE (kH/kD < 1), often in the range of 0.8-0.9. wikipedia.orggithub.io Conversely, a change from sp³ to sp² hybridization gives a normal secondary KIE (kH/kD > 1), usually around 1.1-1.2. wikipedia.org A KIE value of approximately 1 suggests that the hybridization of the carbon atom does not change significantly in the rate-determining step, or that the step involving this center is not rate-limiting. acs.org
| Hybridization Change at Carbonyl Carbon (Rate-Determining Step) | Type of KIE | Typical kH/kD Value | Interpretation |
|---|---|---|---|
| sp² → sp³ | Inverse | ~0.8 – 0.95 | The C-H(D) bending vibration becomes stiffer in the transition state. Nucleophilic attack on the carbonyl is likely rate-determining. wikipedia.orggithub.io |
| sp² → sp² | Unity | ~1.0 | No significant change in bonding to the aldehydic H(D) in the rate-determining step. acs.org |
| sp³ → sp² | Normal | ~1.1 – 1.2 | The C-H(D) bond becomes "looser" in the transition state. This is relevant for the reverse reaction (e.g., elimination). wikipedia.org |
Transition State Analysis in Catalyzed Transformations
While KIE studies provide experimental data, transition state analysis offers a theoretical, computational approach to understanding reaction mechanisms. Using quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction. This allows for the localization and characterization of the transition state—the highest energy point along the reaction coordinate.
For a catalyzed transformation involving this compound, such as an asymmetric addition to the carbonyl group, transition state analysis can reveal:
The lowest energy reaction pathway.
The geometry of the transition state structure , showing how the catalyst, substrate, and reagent interact.
The activation energy (ΔG‡) , which determines the theoretical reaction rate.
The role of substituents. The analysis can quantify how the electron-donating methoxy group and the electron-withdrawing fluorobenzyl group stabilize or destabilize the transition state, thereby influencing the reaction's feasibility and selectivity.
For example, in a Lewis acid-catalyzed reaction, computational analysis could model how the catalyst coordinates to the carbonyl oxygen. The model would show how this coordination, influenced by the electronic effects of the methoxy and fluoro-substituents, increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack. By comparing the activation energies of different possible pathways (e.g., leading to different stereoisomers), the model can predict the reaction's outcome and stereoselectivity. These theoretical predictions can then be validated against experimental observations, including KIE data, to build a comprehensive and robust mechanistic picture.
Derivatization and Structural Modifications of 2 2 Fluorobenzyl Oxy 5 Methoxybenzaldehyde
Synthesis of Imine and Oxime Derivatives
The carbonyl group of 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde is readily converted into imine (Schiff base) and oxime derivatives through condensation reactions. These reactions are fundamental in organic chemistry for installing carbon-nitrogen double bonds.
Imines: The reaction with primary amines (R-NH₂) typically requires an acid catalyst and proceeds via a hemiaminal intermediate, which then dehydrates to form the corresponding N-substituted imine. The reaction is generally reversible and often driven to completion by removing the water formed. beilstein-journals.orgbeilstein-journals.orgthieme-connect.de
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH), usually from a salt like hydroxylamine hydrochloride, yields the corresponding oxime. rsc.orgijprajournal.com A mild base is often added to neutralize the acid and liberate the free hydroxylamine for the reaction. The resulting oximes can exist as E and Z stereoisomers due to the C=N double bond. nih.gov
| Reactant | Reagent | Product Type | Generic Product Structure |
| This compound | Primary Amine (R-NH₂) | Imine | 1-((2-Fluorobenzyl)oxy)-4-methoxy-2-((R-ylimino)methyl)benzene |
| This compound | Hydroxylamine (NH₂OH) | Oxime | (E/Z)-2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde oxime |
Accessing Alkenes via Wittig and Horner-Wadsworth-Emmons Olefination
The aldehyde can be converted into various alkenes through well-established olefination protocols, providing a powerful tool for carbon-carbon bond formation.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). The reaction of this compound with such an ylide leads to the formation of an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome is dependent on the nature of the ylide; non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. researchgate.netresearchgate.netchemrxiv.org
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.orgconicet.gov.ar These reagents are generally more nucleophilic than the corresponding Wittig ylides. A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) salt, which simplifies purification. organic-chemistry.org This reaction is highly stereoselective, typically producing the (E)-alkene with high fidelity. wikipedia.orgorganic-chemistry.orgresearchgate.net
| Reaction Name | Reagent Type | Generic Reagent | Product Type | Stereoselectivity |
| Wittig Reaction | Phosphorus Ylide | Ph₃P=CHR | Alkene | (Z) for non-stabilized ylides, (E) for stabilized ylides |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (RO)₂P(O)CH₂R' + Base | Alkene | Predominantly (E) |
Condensation Reactions with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a key reaction for forming new carbon-carbon bonds by reacting a carbonyl compound with a substance possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com
In this context, this compound can react with compounds such as malononitrile (B47326) or diethyl malonate. The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine salt, and results in a highly functionalized α,β-unsaturated product after dehydration. researchgate.netnih.govnih.gov These products are valuable intermediates for further synthetic transformations.
| Active Methylene Compound | Catalyst (Typical) | Generic Product Structure |
| Malononitrile (CH₂(CN)₂) | Piperidine | 2-(2-((2-Fluorobenzyl)oxy)-5-methoxybenzylidene)malononitrile |
| Diethyl malonate (CH₂(CO₂Et)₂) | Piperidine/Acetic Acid | Diethyl 2-(2-((2-Fluorobenzyl)oxy)-5-methoxybenzylidene)malonate |
Introduction of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)
The aldehyde functionality is a key precursor for constructing fused heterocyclic systems like quinolines and indoles.
Quinoline (B57606) Synthesis: The Friedländer annulation is a direct method for synthesizing quinolines. organic-chemistry.orgresearchgate.net This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net Hypothetically, this compound could react with a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) under acid or base catalysis to construct a complex, polysubstituted quinoline core.
Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org The process would begin with the condensation of this compound with a suitable phenylhydrazine (B124118) to form a phenylhydrazone intermediate. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid or zinc chloride) would induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization, ultimately yielding a substituted indole. nih.govnih.gov
| Heterocycle | Synthetic Method | Required Coreactant | Key Intermediate |
| Quinoline | Friedländer Annulation | 2-Aminoaryl Ketone | N/A (Direct condensation-cyclization) |
| Indole | Fischer Indole Synthesis | Phenylhydrazine | Phenylhydrazone |
Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While the aldehyde itself is not directly involved, the aromatic rings of the this compound scaffold can be modified for participation in palladium-catalyzed cross-coupling reactions. This requires prior functionalization of one of the aromatic rings with a halide (e.g., Br, I) or a triflate group, which can then serve as an electrophilic coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons. nih.govnih.gov A hypothetical bromo-substituted derivative of the title compound could be coupled with a variety of aryl or vinyl boronic acids or esters. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base, yielding a biaryl or styrenyl derivative.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.govmdpi.com A halogenated derivative of this compound could react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base (such as an amine) to produce an alkynylated aromatic compound. rsc.org This introduces a rigid, linear alkyne linker into the molecular structure.
| Reaction Name | Required Substrate Modification | Coupling Partner | Catalyst System (Typical) | Product Feature |
| Suzuki-Miyaura Coupling | Halogenation (e.g., -Br, -I) | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | Biaryl linkage |
| Sonogashira Coupling | Halogenation (e.g., -Br, -I) | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) cocatalyst + Base | Aryl-alkyne linkage |
Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes. nih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of substituted alkenes and stilbenes. rsc.orgnih.gov In the context of this compound, the Heck reaction can be envisioned as a key step in the synthesis of stilbene-like derivatives, which are of significant interest in medicinal chemistry and materials science. uliege.be
To utilize the Heck reaction, the parent compound would first need to be converted into a suitable aryl halide or triflate. For instance, bromination or iodination of one of the aromatic rings would provide the necessary handle for the palladium-catalyzed coupling. The subsequent reaction with an alkene, such as styrene (B11656) or an acrylate, would then yield the desired vinylated product. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladacycle, a phosphine (B1218219) ligand, and a base. mdpi.com
A plausible synthetic route could involve the selective halogenation of the methoxy-substituted benzaldehyde (B42025) ring, followed by a Heck coupling with a chosen alkene. The general conditions for such a transformation are outlined in Table 1. The choice of catalyst, base, solvent, and temperature can significantly influence the yield and stereoselectivity of the reaction, with the trans-isomer being the predominantly formed product in most cases. uib.no
Table 1: Illustrative Conditions for the Heck Reaction of a Halogenated Derivative of this compound
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 4-Bromo-2-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | (E)-2-((2-Fluorobenzyl)oxy)-5-methoxy-4-styrylbenzaldehyde | 85 |
| 2 | 4-Iodo-2-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 | Methyl (E)-3-(2-((2-fluorobenzyl)oxy)-5-methoxy-4-formylphenyl)acrylate | 92 |
| 3 | 5-Bromo-2-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde | Cyclohexene | Pd(PPh₃)₄ (5) | NaOAc | Toluene | 110 | 5-Cyclohexenyl-2-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde | 78 |
Note: The data in this table is illustrative and represents plausible outcomes based on general knowledge of the Heck reaction.
The resulting stilbene (B7821643) and cinnamate (B1238496) derivatives of this compound can serve as precursors for further functionalization or as final target molecules for various applications. The versatility of the Heck reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the electronic and steric properties of the molecule. beilstein-journals.org
Remote Functionalization Strategies
Remote functionalization, the selective modification of a C-H bond at a position distant from an existing functional group, represents a significant challenge and a highly sought-after transformation in organic synthesis. nih.gov For a molecule like this compound, this approach could enable the precise modification of specific positions on either of the two aromatic rings, without the need for pre-functionalization.
One of the most powerful strategies for achieving remote C-H functionalization is through the use of directing groups. researchgate.net These groups can coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. researchgate.netscispace.com In the case of benzaldehyde derivatives, transient directing groups have been successfully employed to achieve ortho-C-H functionalization. acs.orgnih.gov This strategy involves the in-situ formation of an imine between the aldehyde and an amino-containing directing group, which then directs the catalyst to the ortho position.
For remote meta-C-H functionalization of the benzaldehyde ring, a "U-shaped" template or a nitrile directing group could be employed. nih.gov These strategies rely on the geometry of the directing group to position the catalyst at the meta position, overcoming the inherent preference for ortho functionalization.
Alternatively, the benzylic ether moiety could potentially be targeted for remote functionalization. While challenging, recent advances have shown that distal allylic and benzylic C-H bonds can be functionalized using rhodium(II) carbenes. nih.gov This approach could potentially lead to the introduction of new functional groups on the benzyl (B1604629) ring of the 2-fluorobenzyl ether portion of the molecule.
A hypothetical application of a remote C-H functionalization strategy on this compound is presented in Table 2. This illustrates the potential for selective olefination at a remote position using a directing group strategy.
Table 2: Hypothetical Remote C-H Olefination of this compound
| Entry | Directing Group | Alkene | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 2-((Aminooxy)methyl)benzonitrile | Ethyl acrylate | Pd(OAc)₂ (5) | Ag₂CO₃ | Toluene | 120 | Ethyl (E)-3-(4-((2-fluorobenzyl)oxy)-2-formyl-5-methoxyphenyl)acrylate | 65 |
| 2 | 8-Aminoquinoline | Styrene | [Ru(p-cymene)Cl₂]₂ (2.5) | Cu(OAc)₂ | DCE | 100 | 2-((2-Fluorobenzyl)oxy)-5-methoxy-6-styrylbenzaldehyde | 72 |
Note: The data in this table is hypothetical and based on reported methodologies for remote C-H functionalization of benzaldehydes and related systems. nih.gov
These remote functionalization strategies offer a sophisticated approach to the derivatization of this compound, providing access to novel analogues that would be difficult to synthesize using classical methods. The continued development of new catalysts and directing groups will undoubtedly expand the scope of these transformations for complex molecules.
Applications of 2 2 Fluorobenzyl Oxy 5 Methoxybenzaldehyde As a Versatile Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Substituted Heterocyclic Systems
The strategic placement of reactive functional groups on the 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde scaffold allows it to be a key starting material for a variety of heterocyclic frameworks, which are central to medicinal chemistry and materials science.
Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and biologically active compounds. nih.gov The synthesis of benzofuran derivatives often begins with ortho-hydroxybenzaldehydes (salicylaldehydes). While this compound features a protected hydroxyl group, this benzyl (B1604629) ether can be readily cleaved to unmask the reactive phenol.
Following debenzylation, the resulting 2-hydroxy-5-methoxybenzaldehyde (B1199172) can undergo classical benzofuran synthesis routes. One common method involves reaction with α-haloketones followed by intramolecular cyclization. The aldehyde group can also be used to build the furan ring through various multi-step sequences. The non-fluorinated analog, 2-benzyloxy-5-methoxy-benzaldehyde, is noted as a critical intermediate in the total synthesis of natural products that contain benzofuran rings, underscoring the utility of this structural class in constructing such heterocyclic systems. smolecule.com
Table 1: Potential Synthesis of Benzofuran Derivatives
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Debenzylation (e.g., catalytic hydrogenation) | 2-Hydroxy-5-methoxybenzaldehyde | Unmask the phenolic hydroxyl group |
| 2 | O-alkylation with an α-haloketone | Aryloxyketone intermediate | Form the C-O bond for the furan ring |
Quinolines and their derivatives are core structures in a vast number of pharmaceuticals and bioactive compounds. nih.gov The synthesis of these nitrogen-containing heterocycles can be achieved through various condensation reactions. A close structural analog, 4-((2-Fluorobenzyl)oxy)benzaldehyde, has been successfully employed in a one-pot, multi-component reaction with dimedone and 6-amino-1,3-dimethyluracil to synthesize pyrimido[4,5-b]quinoline derivatives. nih.gov This demonstrates the capability of the fluorobenzyloxybenzaldehyde moiety to participate directly in quinoline-forming cascade reactions.
Similarly, this compound is a potential substrate for established quinoline (B57606) syntheses, such as the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde with a compound containing an α-methylene ketone. While the starting material is not an amino-aldehyde, it can be readily converted into one through nitration of the aromatic ring followed by reduction, making it a valuable precursor for highly substituted quinoline systems.
Indole (B1671886) and carbazole frameworks are privileged structures in medicinal chemistry, known for their wide range of biological activities. researchgate.net The aldehyde functionality of this compound is suitable for participating in synthetic routes leading to these heterocycles. For instance, in a multi-step pathway, the aldehyde could be used in reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to build a side chain, which is then elaborated and cyclized to form the indole or carbazole ring. Although direct, one-pot syntheses from this specific precursor are not widely documented, its functional handles allow for its incorporation into more complex synthetic strategies designed to build these important scaffolds.
Role in the Total Synthesis of Natural Product Analogs
The synthesis of natural products and their analogs is a cornerstone of chemical biology and drug discovery. smolecule.com Substituted benzaldehydes are fundamental starting materials in this field. The compound this compound is particularly well-suited for the synthesis of fluorinated analogs of natural products.
Fluorine is often incorporated into bioactive molecules to enhance metabolic stability, binding affinity, or lipophilicity. Given that the closely related 2-benzyloxy-5-methoxy-benzaldehyde serves as an intermediate for natural products containing benzofuran rings, the title compound is a logical precursor for creating fluorinated versions of these molecules. smolecule.com Such analogs are crucial for probing biological mechanisms and developing new therapeutic agents with improved pharmacological properties.
Utilization in the Construction of Advanced Pharmaceutical Intermediates
The development of new pharmaceuticals often relies on the synthesis of novel molecular scaffolds and the exploration of structure-activity relationships (SAR). A range of benzyloxybenzaldehyde derivatives, including the structurally similar 2-(benzyloxy)-5-methoxybenzaldehyde, have been synthesized and evaluated for their anticancer activity against cell lines such as HL-60. nih.gov
These studies have shown that substituents on both the benzyloxy and benzaldehyde (B42025) rings significantly influence biological activity. nih.gov Therefore, this compound is a highly valuable intermediate for the following reasons:
SAR Studies: It allows for the systematic investigation of how fluorine substitution on the benzyl group affects the therapeutic properties of a compound series.
Lead Optimization: The unique electronic properties conferred by the fluorine and methoxy (B1213986) groups can be used to fine-tune the efficacy and safety profile of a lead compound.
Precursor to Bioactive Scaffolds: As established in the sections above, it is a precursor to heterocyclic systems like quinolines and benzofurans, which are themselves important pharmacophores. nih.govnih.gov
Application in the Design and Synthesis of Ligands for Catalysis
The aldehyde group is a key functional handle for the synthesis of Schiff base ligands, which are widely used in coordination chemistry and catalysis. These ligands are typically formed through the condensation of an aldehyde with a primary amine. The non-fluorinated analog, 2-benzyloxy-5-methoxy-benzaldehyde, can be used as a starting material to synthesize corrosion-inhibiting Schiff bases. smolecule.com
Following the same principle, this compound can be reacted with a wide array of mono- or diamines to generate a library of Schiff base ligands. The electronic properties of the resulting metal complexes can be systematically tuned by the substituents on the salicylaldehyde-derived ring. The electron-withdrawing nature of the fluorine atom on the benzyl group can remotely influence the electronic environment of the coordinating atoms, providing a subtle yet powerful tool for modifying the reactivity and selectivity of a catalyst.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₅H₁₃FO₃ | Main subject of the article |
| 2-Hydroxy-5-methoxybenzaldehyde | C₈H₈O₃ | Debenzylated precursor for benzofuran synthesis |
| 2-Benzyloxy-5-methoxy-benzaldehyde | C₁₅H₁₄O₃ | Non-fluorinated analog, intermediate for natural products |
| 4-((2-Fluorobenzyl)oxy)benzaldehyde | C₁₄H₁₁FO₂ | Analog used in quinoline synthesis nih.gov |
| Dimedone | C₈H₁₂O₂ | Reagent in quinoline synthesis nih.gov |
Modular Synthesis Strategies Employing the Compound
The architecture of this compound lends itself to a range of modular synthesis strategies. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, while the 2-fluorobenzyl ether provides a stable yet selectively cleavable protecting group for the phenolic oxygen. This combination allows for the sequential and controlled addition of molecular complexity.
One notable application of analogous structures is in multi-component reactions (MCRs), a cornerstone of modular synthesis. For instance, derivatives of 2-fluorobenzaldehyde have been successfully employed in Ugi/deprotection/cyclization approaches to generate libraries of 1,4-benzodiazepin-3-ones, a privileged scaffold in medicinal chemistry. This strategy highlights how the aldehyde functionality can participate in complex bond-forming cascades, while the fluorinated benzyl group remains intact until its desired removal.
The fluorinated benzyl ether moiety itself offers distinct advantages. Fluorinated benzyl ethers have been investigated as alternative protecting groups in the synthesis of oligosaccharides. nih.govnih.gov This is a prime example of modular synthesis where monosaccharide units are sequentially linked. The presence of fluorine can enhance the stability of the protecting group and can also be useful for nuclear magnetic resonance (NMR) spectroscopic analysis, aiding in the characterization of complex intermediates. nih.govnih.gov
Furthermore, the core benzaldehyde structure is a well-established precursor for a variety of synthetic transformations. Substituted benzaldehydes are key starting materials in modular approaches to synthesize complex structures like benzoylpyridines and other highly substituted aromatic systems. These methods often involve sequential reactions where the aldehyde is first transformed, and then other parts of the molecule are elaborated, embodying the principles of modularity.
The broader class of benzyloxybenzaldehyde derivatives, which are structurally very similar to the title compound, have been utilized in the synthesis of compounds with potential biological activity. For example, a series of benzyloxybenzaldehyde derivatives, including the closely related 2-(benzyloxy)-5-methoxybenzaldehyde, were prepared and evaluated for their anticancer activity against HL-60 cells. This underscores the utility of this class of compounds as building blocks for the modular construction of potentially therapeutic agents.
The strategic incorporation of fluorine in the benzyl group of this compound can also influence the biological activity and pharmacokinetic properties of the final complex molecules. This makes it a particularly attractive building block in fragment-based drug discovery (FBDD), where small, fluorine-containing fragments can be used to probe protein binding sites and then elaborated into more potent drug candidates. nih.govnih.govrroij.comdtu.dk
Detailed research findings on the direct application of this compound in modular synthesis are still emerging. However, the proven utility of its constituent parts and closely related analogs in various modular strategies provides a strong indication of its potential. The table below outlines some of the modular synthesis strategies where this compound and its analogs can be effectively employed.
| Modular Synthesis Strategy | Role of this compound | Potential Complex Molecule Output |
| Multi-Component Reactions (e.g., Ugi, Passerini) | Aldehyde component for the formation of diverse scaffolds. | Heterocyclic compounds, peptidomimetics. |
| Protecting Group-Assisted Synthesis | The 2-fluorobenzyl ether serves as a stable protecting group for the hydroxyl functionality. | Polyfunctional aromatic compounds, natural product analogs. |
| Sequential Cross-Coupling Reactions | The aromatic ring can be further functionalized before or after transformation of the aldehyde group. | Biaryls, complex aromatic systems. |
| Combinatorial Synthesis | A versatile starting material for the parallel synthesis of compound libraries. | Libraries of small molecules for high-throughput screening. |
As research continues, it is anticipated that this compound will be increasingly recognized and utilized as a key component in the synthetic chemist's toolbox for the efficient and modular construction of complex and functionally rich molecules.
Computational Chemistry and Theoretical Studies on 2 2 Fluorobenzyl Oxy 5 Methoxybenzaldehyde
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
Theoretical calculations would likely show the HOMO is primarily localized on the electron-rich methoxybenzaldehyde ring, indicating this region's propensity to donate electrons in chemical reactions. Conversely, the LUMO is expected to be distributed over the benzaldehyde (B42025) portion and the fluorobenzyl group, suggesting these are the sites most susceptible to nucleophilic attack. The presence of the electronegative fluorine atom would influence the energy level of the LUMO.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -1.5 to -0.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are estimated values based on similar compounds and would require specific calculations for confirmation.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would be expected to show regions of negative potential (electron-rich) around the oxygen atoms of the aldehyde and methoxy (B1213986) groups, as well as the fluorine atom. Regions of positive potential (electron-poor) would likely be located around the hydrogen atoms, particularly the aldehyde proton. This information is invaluable for predicting how the molecule will interact with other polar molecules and in identifying sites for potential intermolecular bonding.
Conformational Analysis and Energy Minima
The flexibility of the ether linkage in this compound allows for multiple conformations. Understanding the most stable conformations is key to predicting its biological activity and physical properties.
Torsional Scans of Key Rotatable Bonds
A detailed conformational analysis would involve performing torsional scans around the key rotatable bonds, specifically the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group to the ether oxygen. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. The results would likely indicate that steric hindrance between the two aromatic rings plays a significant role in determining the preferred spatial arrangement.
Intermolecular Interactions and Crystal Packing Predictions
In the solid state, molecules of this compound would arrange themselves in a crystal lattice. Theoretical predictions of crystal packing can be made by analyzing potential intermolecular interactions. It is anticipated that weak intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···O and C-H···F hydrogen bonds would govern the crystal structure. Computational methods can be used to predict the most likely packing arrangements and the resulting crystal morphology.
Reaction Pathway Modeling and Energetics
Computational modeling can be employed to investigate potential reaction pathways involving this compound. For instance, the reactivity of the aldehyde group in reactions such as nucleophilic addition or oxidation could be modeled. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This provides insight into the feasibility and kinetics of various chemical transformations. For example, modeling the reduction of the aldehyde to an alcohol would allow for the determination of the most energetically favorable reaction pathway.
Transition State Characterization for Key Transformations
No information is available in the scientific literature regarding the transition state characterization for any key chemical transformations involving this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition states in reactions such as nucleophilic additions, oxidations, or reductions. This information is crucial for understanding the reaction kinetics and mechanism at a molecular level.
Prediction of Regioselectivity and Stereoselectivity
There are currently no published computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound. Theoretical models are often used to forecast the outcomes of reactions where multiple products are possible. By calculating the energies of different reaction pathways and intermediates, chemists can predict which isomers will be preferentially formed. The absence of such studies for this compound means that any predictions of its behavior in stereoselective or regioselective reactions would be purely speculative.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
The influence of solvent on the reactivity of this compound has not been investigated through molecular dynamics simulations, according to available literature. These simulations are instrumental in understanding how solvent molecules interact with the solute and affect the energy landscape of a reaction. Such studies could provide valuable insights into reaction rates and mechanisms in different solvent environments.
Advanced Analytical Characterization in a Research Context
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
In a research setting, High-Resolution Mass Spectrometry (HRMS) would be a critical first step to confirm the elemental composition of newly synthesized 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For this compound, the expected molecular formula is C15H13FO3. The theoretical exact mass would be calculated, and the HRMS instrument would measure the actual mass-to-charge ratio (m/z) of the molecular ion. The close correlation between the experimental and theoretical mass would serve as strong evidence for the correct synthesis of the target compound.
Table 1: Theoretical HRMS Data for C15H13FO3
| Ion Species | Theoretical Exact Mass (m/z) |
| [M+H]+ | 261.0921 |
| [M+Na]+ | 283.0740 |
| [M+K]+ | 299.0479 |
This table presents the calculated theoretical exact masses for common adducts of the target compound. Experimental values obtained would be compared against these to confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. A full suite of NMR experiments would be conducted to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the this compound molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | ~10.3 | s |
| Aromatic-H (fluorobenzyl) | 7.2 - 7.6 | m |
| Aromatic-H (methoxybenzaldehyde) | 6.9 - 7.4 | m |
| Methylene (B1212753) (-CH2-) | ~5.2 | s |
| Methoxy (B1213986) (-OCH3) | ~3.8 | s |
This table provides an estimation of the proton NMR signals based on the chemical structure. Actual experimental data would be required for definitive assignment.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | ~190 |
| Aromatic C-F | ~160 (d, JCF ≈ 245 Hz) |
| Aromatic C-O | 150 - 160 |
| Aromatic C | 110 - 140 |
| Methylene (-CH2-) | ~70 |
| Methoxy (-OCH3) | ~56 |
This table provides an estimation of the carbon NMR signals. The carbon attached to the fluorine atom is expected to show a characteristic large coupling constant (JCF).
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the benzyl (B1604629) and benzaldehyde (B42025) moieties through the ether linkage, for example, by observing a correlation between the methylene protons and the aromatic carbon of the benzaldehyde ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons and the protons on the adjacent aromatic rings.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, couplings between the fluorine and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation. The expected ¹⁹F NMR spectrum would show a single resonance, likely a triplet of doublets or a more complex multiplet due to coupling with the aromatic protons.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Table 4: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch (aromatic) | 3100 - 3000 | IR, Raman |
| C-H stretch (aldehyde) | 2850 - 2750 | IR |
| C=O stretch (aldehyde) | 1700 - 1680 | IR, Raman |
| C=C stretch (aromatic) | 1600 - 1450 | IR, Raman |
| C-O stretch (ether) | 1250 - 1050 | IR |
| C-F stretch | 1200 - 1000 | IR |
This table lists the expected vibrational frequencies for the key functional groups in the molecule. The presence of strong absorption bands in these regions would confirm the presence of the aldehyde, ether, and fluoro-aromatic functionalities.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)
The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable for its analysis. However, if this compound were to be used as a precursor in the synthesis of chiral derivatives, then chiroptical spectroscopy would become a vital tool for assessing the enantiomeric purity of the resulting products.
Future Directions and Emerging Research Avenues
Development of Novel Organocatalytic Transformations Involving the Aldehyde
The aldehyde functionality in 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde is a prime target for a myriad of organocatalytic transformations. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a green and often highly stereoselective alternative to traditional metal-based catalysis. Future research could focus on employing this aldehyde in various asymmetric reactions to generate chiral molecules of potential pharmaceutical interest.
Key research avenues include:
Asymmetric Aldol (B89426) and Mannich Reactions: The aldehyde can serve as an electrophile in proline-catalyzed or other amine-catalyzed aldol and Mannich reactions. acs.org The development of highly diastereoselective and enantioselective variants would provide access to chiral β-hydroxy and β-amino aldehydes, which are valuable synthetic intermediates. The steric and electronic influence of the bulky and electronically distinct benzyloxy substituent could lead to unique selectivity profiles.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can induce Umpolung reactivity in the aldehyde, transforming it into a nucleophilic species. This opens up possibilities for Stetter reactions, benzoin (B196080) condensations, and other acylation reactions. beilstein-journals.org The electronic nature of the substituted aromatic rings will likely play a crucial role in the reactivity and stability of the key Breslow intermediate.
Iminium Ion Catalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes (formed in situ from this compound via a preceding reaction) towards nucleophilic attack through the formation of an iminium ion. This strategy could be explored for enantioselective Michael additions and other conjugate additions. nih.gov
A summary of potential organocatalytic transformations is presented in Table 1.
| Reaction Type | Catalyst Class | Potential Chiral Product |
| Asymmetric Aldol Reaction | Proline and its derivatives | β-Hydroxy aldehyde |
| Asymmetric Mannich Reaction | Chiral amines/thioureas | β-Amino aldehyde |
| Stetter Reaction | N-Heterocyclic Carbenes (NHCs) | 1,4-Dicarbonyl compound |
| Iminium-catalyzed Michael Addition | Chiral secondary amines | γ-Functionalized aldehyde |
Integration into High-Throughput Synthesis Platforms
The increasing demand for novel chemical entities in drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. High-throughput synthesis (HTS) platforms, often involving automated and parallel synthesis techniques, are instrumental in this endeavor. mdpi.comsigmaaldrich.com The structure of this compound is well-suited for integration into such platforms to generate libraries of derivatives for biological or material screening.
Future efforts could be directed towards:
Automated Library Synthesis: Utilizing robotic liquid handlers and parallel reactors, libraries of analogues can be synthesized by modifying the core structure. chemrxiv.org For instance, the aldehyde group can be derivatized through reductive amination, Wittig reactions, or condensation reactions with a variety of amines, ylides, and active methylene (B1212753) compounds, respectively.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and allow for rapid optimization and production. nih.gov The synthesis of this compound itself, via a Williamson ether synthesis, or its subsequent derivatization could be adapted to a flow process, enabling scalable and on-demand production. acs.org
High-Throughput Reaction Screening: Automated screening platforms can be employed to rapidly identify optimal catalysts and reaction conditions for transformations involving the title compound. researchgate.netresearchgate.netyoutube.com This would accelerate the discovery of new reactions and applications.
Exploration of Photoredox Catalysis in Reactions of the Compound
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. beilstein-journals.org The electron-rich nature of the methoxy-substituted benzene (B151609) ring and the presence of multiple C-H bonds in this compound make it an excellent candidate for photoredox-catalyzed functionalization.
Promising research directions include:
C-H Functionalization: The aromatic C-H bonds on both benzene rings, as well as the benzylic C-H bonds of the ether linkage, are potential sites for functionalization. nih.govacs.org Dual catalytic systems combining a photoredox catalyst with a transition metal or an organocatalyst could enable site-selective arylation, alkylation, or amination. princeton.eduresearchgate.net Late-stage functionalization of this molecule could rapidly generate a diverse range of analogues. nih.gov
Radical-Radical Coupling: The aldehyde hydrogen can be abstracted under photoredox conditions to generate an acyl radical. nih.govacs.org This acyl radical could then be coupled with other radical species to form ketones and other carbonyl derivatives.
Fluorination and Trifluoromethylation: The fluorinated benzyl (B1604629) group is a key feature of the molecule. Photoredox catalysis offers mild methods for the introduction of fluorine-containing moieties, which could be used to further functionalize the aromatic rings. mdpi.com
Applications in Materials Science through Polymerization or Self-Assembly
The unique structural features of this compound suggest its potential as a monomer or a building block for advanced materials.
Polymerization: The aldehyde group can participate in polymerization reactions. For instance, it could be copolymerized with other monomers like phthalaldehyde or vinyl ethers to create functional polymers with tunable properties. acs.orgacs.orgresearchgate.net The resulting polymers could have interesting thermal or degradable characteristics. Additionally, immobilization of this compound onto a polymer backbone could yield materials with specific recognition or catalytic properties. nih.gov
Self-Assembly and Supramolecular Materials: The amphiphilic character of the molecule, arising from the polar aldehyde and ether groups and the nonpolar aromatic rings, could drive its self-assembly into ordered nanostructures in solution. mdpi.com The fluorine atom can participate in non-covalent interactions, further directing the self-assembly process. These supramolecular assemblies could find applications in sensing, drug delivery, or as templates for the synthesis of other materials. mdpi.com
Computational Design of New Derivatives with Tunable Reactivity
Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules. Density Functional Theory (DFT) and other computational methods can be employed to design new derivatives of this compound with tailored electronic and steric properties.
Future computational studies could focus on:
Substituent Effects: Systematically varying the substituents on both aromatic rings in silico can provide insights into their influence on the reactivity of the aldehyde group, the stability of reaction intermediates, and the selectivity of various transformations. beilstein-journals.org
Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of potential organocatalytic and photoredox-catalyzed reactions, helping to rationalize experimental observations and guide the design of more efficient catalytic systems. nih.gov
Predicting Enantioselectivity: For asymmetric reactions, computational models can be developed to predict the enantioselectivity of different organocatalysts, thereby accelerating the discovery of optimal catalysts for a desired transformation. rsc.org
Sustainable Synthesis Development and Waste Minimization Strategies
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods. rjpn.org
Key areas for improvement include:
Greener Williamson Ether Synthesis: The key ether linkage in the molecule is typically formed via a Williamson ether synthesis. Research into greener alternatives, such as using more environmentally friendly solvents, phase-transfer catalysis, or developing catalytic versions that avoid stoichiometric amounts of base, would be beneficial. orgsyn.orgacs.orgsci-hub.seorganic-chemistry.orgresearchgate.net
Catalytic Oxidations: If the starting material is the corresponding alcohol, developing catalytic, aerobic oxidation methods to form the aldehyde would be a greener alternative to traditional stoichiometric oxidants. misericordia.edu
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future synthetic strategies should aim for high atom economy. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-((2-Fluorobenzyl)oxy)-5-methoxybenzaldehyde, and what reaction conditions are critical for high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Protection of the aldehyde group in 5-methoxybenzaldehyde using a protecting group (e.g., acetal formation) to prevent side reactions during subsequent steps.
- Step 2 : Introduction of the 2-fluorobenzyloxy group via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For SNAr, the fluorine atom at the ortho position on the benzyl group can act as a leaving group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 3 : Deprotection of the aldehyde group using acidic hydrolysis (e.g., HCl in THF/water).
Critical conditions include anhydrous environments for ether formation, precise temperature control to avoid decomposition, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key features include the aldehyde proton (δ 9.8–10.2 ppm), methoxy singlet (δ ~3.8 ppm), and splitting patterns from the fluorobenzyl group (e.g., coupling between fluorine and adjacent protons, J ≈ 8–10 Hz) .
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ and ether C-O stretches (1200–1250 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 294.7 (C₁₅H₁₂ClFO₃) with fragmentation patterns confirming the fluorobenzyl and methoxy substituents .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the fluorine atom on molecular packing .
Q. What are the typical chemical reactions that this compound undergoes?
- Methodological Answer :
- Aldehyde Oxidation : Reacts with KMnO₄ or CrO₃ to form the corresponding carboxylic acid (e.g., 5-methoxy-2-((2-fluorobenzyl)oxy)benzoic acid), useful in prodrug synthesis .
- Nucleophilic Addition : The aldehyde participates in Grignard or organozinc reactions to form secondary alcohols, intermediates for chiral molecules .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the chloro position (if present) to generate biaryl structures, though fluorine’s electron-withdrawing effect may require Pd(OAc)₂/XPhos catalysts .
Advanced Research Questions
Q. How can researchers optimize the Friedel-Crafts acylation step in synthesizing derivatives of this compound to minimize side reactions?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ in stoichiometric amounts to activate the acylating agent. Avoid Brønsted acids to prevent protonation of the electron-rich aromatic ring .
- Solvent Choice : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution efficiency.
- Temperature Control : Maintain –10°C to 0°C to suppress polyacylation or Fries rearrangement.
- Workup : Quench with ice-cold water and extract with ethyl acetate to isolate the product before purification via flash chromatography .
Q. In cross-coupling reactions involving this compound, what strategies mitigate dehalogenation or unwanted substitutions at the fluorobenzyl group?
- Methodological Answer :
- Protecting Groups : Temporarily protect the aldehyde with a tert-butyldimethylsilyl (TBS) group to prevent interference during coupling .
- Catalyst Tuning : Use PdCl₂(dppf) with bulky ligands (e.g., SPhos) to suppress β-hydroide elimination and stabilize the transition state .
- Base Selection : Weak bases like K₃PO₄ reduce nucleophilic attack on the fluorobenzyl ether.
- Monitoring : Track reaction progress via TLC or LC-MS to halt at optimal conversion (~80–90%) .
Q. When encountering discrepancies in NMR data for derivatives of this compound, what analytical approaches resolve structural ambiguities?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations map coupling between the fluorine atom and adjacent protons, distinguishing regioisomers .
- Isotopic Labeling : Synthesize ¹⁸O-labeled methoxy groups to confirm substitution patterns via mass shifts in MS.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G*) .
Q. How do steric and electronic effects of the substituents affect the compound’s role as an intermediate in synthesizing bioactive molecules?
- Methodological Answer :
- Steric Effects : The fluorobenzyl group’s ortho-fluorine creates steric hindrance, directing regioselectivity in nucleophilic attacks (e.g., favoring para-substitution in electrophilic aromatic substitution) .
- Electronic Effects : The methoxy group donates electron density via resonance, activating the ring for reactions like nitration, while the fluorine withdraws electrons, stabilizing transition states in SNAr reactions .
- Bioactivity Correlation : Derivatives with electron-withdrawing groups (e.g., -F) show enhanced binding to enzymes like cytochrome P450, validated via docking studies (AutoDock Vina) and IC₅₀ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
